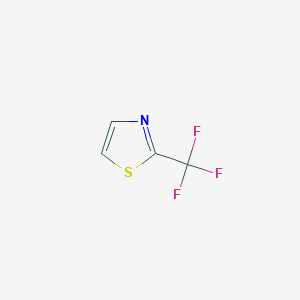![molecular formula C18H19F3N4O2 B2569503 4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 1775453-37-6](/img/structure/B2569503.png)
4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a versatile chemical that holds immense potential for diverse scientific research applications. It is a part of a series of novel triazole-pyrimidine-based compounds that have been designed, synthesized, and characterized for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of this compound involves a series of steps. In one of the steps, piperazine was added to a solution of a precursor compound and potassium carbonate in CHCl3 at room temperature . The synthesized compounds were then characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound was characterized using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were carried out under specific conditions. For instance, piperazine was added to a solution of a precursor compound and potassium carbonate in CHCl3 at room temperature .Scientific Research Applications
Herbicidal Activity
4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine and its analogues have been explored for their potential herbicidal activity. Studies have shown that certain pyrimidine derivatives exhibit significant herbicidal effects, particularly when methoxy groups are positioned on the pyrimidine ring. These compounds demonstrate a strong inhibition of the Hill reaction, a key process in photosynthesis, although they exhibit poor selectivity between weeds and crops, indicating a broad spectrum of activity that may affect non-target plant species as well (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Antimicrobial and Antiproliferative Effects
Pyrimidine derivatives, including those with structures similar to this compound, have been synthesized and tested for their antimicrobial activities. Compounds in this class have shown effectiveness against various microbial strains, indicating their potential as antimicrobial agents. Additionally, some of these derivatives have been evaluated for their antiproliferative activity against human cancer cell lines, showing promising results in inhibiting the growth of cancer cells, which points towards their potential application in cancer therapy (Abdel-rahman, Bakhite, & Al-Taifi, 2002); (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Coordination Chemistry
Research into the coordination chemistry of copper (II) complexes has included ligands similar to this compound. These studies are crucial for understanding the interactions between such ligands and metal ions, which can lead to the development of novel materials with potential applications in catalysis, molecular recognition, and as models for biological systems (Majumder, Chakraborty, Adhikary, Kara, Zangrando, Bauzá, Frontera, & Das, 2016).
Mechanism of Action
The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It showed promising neuroprotective and anti-inflammatory properties. Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
The future directions for this compound involve further exploration of its neuroprotective and anti-neuroinflammatory properties. The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
2-(3-methylphenoxy)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-13-3-2-4-14(9-13)27-11-17(26)25-7-5-24(6-8-25)16-10-15(18(19,20)21)22-12-23-16/h2-4,9-10,12H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJGUCSMUJUOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2569423.png)
![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide](/img/structure/B2569426.png)
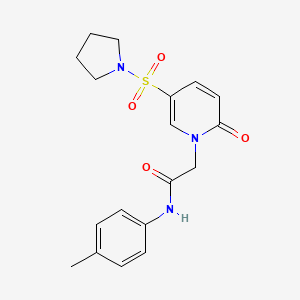
![4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2569430.png)
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2569431.png)
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2569432.png)


![4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2569436.png)
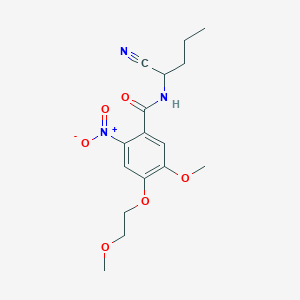
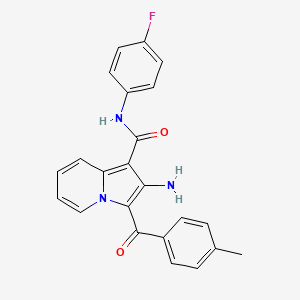
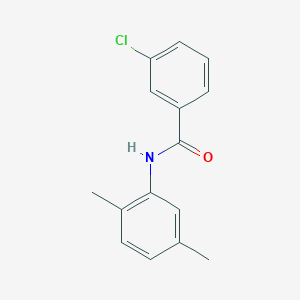
![3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2569441.png)
